1-(2-methoxyethyl)-1H-imidazol-4-amine
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Overview
Description
1-(2-Methoxyethyl)-1H-imidazol-4-amine is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound features a methoxyethyl group attached to the nitrogen atom at the 1-position and an amine group at the 4-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-1H-imidazol-4-amine can be achieved through several methods. One common approach involves the reaction of 1H-imidazole-4-amine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized imidazole compounds.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-imidazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenoxyethyl)-1H-imidazol-4-amine: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride: A related compound with additional methyl groups and a chloride counterion.
Uniqueness
1-(2-Methoxyethyl)-1H-imidazol-4-amine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxyethyl group provides solubility and stability, while the amine group offers potential for further functionalization and biological activity.
Biological Activity
1-(2-Methoxyethyl)-1H-imidazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antifungal agent. The unique structure of this imidazole derivative, characterized by the methoxyethyl substituent, influences its solubility, reactivity, and interaction with biological targets.
The presence of the methoxyethyl group in this compound enhances its solubility in polar solvents, which is crucial for its biological activity. The imidazole ring facilitates interactions through hydrogen bonding and π-π stacking, contributing to the compound's affinity for various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The methoxyethyl group can enhance binding affinity and selectivity towards specific molecular targets, which is essential for its therapeutic potential in drug development.
Biological Activity Overview
Activity Type | Target Organisms/Systems | Effectiveness | Mechanism |
---|---|---|---|
Antimicrobial | Escherichia coli, Candida albicans | Significant inhibition observed | Disruption of cell wall synthesis |
Antifungal | Aspergillus niger, Cryptococcus neoformans | High activity against fungal pathogens | Inhibition of ergosterol biosynthesis |
Enzyme Inhibition | Various kinases (e.g., MKK4) | Potent inhibition with IC50 values in low micromolar range | Competitive inhibition |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study investigated the antimicrobial properties of several imidazole derivatives, including this compound. The compound exhibited an antibacterial percentage value of 80% against E. coli, comparable to standard antibiotics like chloramphenicol . This suggests a promising role in treating bacterial infections. -
Antifungal Efficacy :
Research highlighted the efficacy of imidazole derivatives against fungal pathogens. The compound showed significant activity against Candida spp. and Aspergillus niger, indicating potential use in antifungal therapies . The mechanism involves disrupting fungal cell membrane integrity by inhibiting ergosterol synthesis. -
Enzyme Inhibition Studies :
In vitro studies demonstrated that this compound acts as a potent inhibitor of MKK4 kinase, with an IC50 value around 7 μM. This inhibition was linked to enhanced liver regeneration in preclinical models, suggesting therapeutic applications in liver diseases .
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(2-methoxyethyl)imidazol-4-amine |
InChI |
InChI=1S/C6H11N3O/c1-10-3-2-9-4-6(7)8-5-9/h4-5H,2-3,7H2,1H3 |
InChI Key |
MBYGUEWFOBWNCJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(N=C1)N |
Origin of Product |
United States |
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